1H-Indole, 5-(4,5-dihydro-5-(3,4,5-trimethoxyphenyl)-2-oxazolyl)-1-methyl-
Description
Structural Uniqueness
- Stereoelectronic Profile : The 3,4,5-trimethoxyphenyl group enhances tubulin binding via π-π stacking and hydrophobic interactions, while the oxazoline ring improves metabolic stability compared to simpler indoles.
- Hybridization Strategy : Merges the planar indole system (favored for DNA intercalation) with the conformationally restricted oxazoline moiety (optimized for tubulin site recognition).
Comparative Analysis With Analogues
| Compound | Structural Difference | Tubulin IC~50~ | Oral Bioavailability |
|---|---|---|---|
| A-105972 | Lacks oxazoline ring | 120 nM | Low |
| Combretastatin A4 | Cis-stilbene core | 2.3 nM | None |
| A-289099 | Oxazoline-indole hybrid | 5.1 nM | 58% in mice |
Importance in Heterocyclic Chemistry Research
A-289099 has catalyzed three major advances in heterocyclic synthesis:
Enantioselective Methodologies
The stereocenter at C5' of the oxazoline ring necessitated asymmetric synthesis routes. Notable approaches include:
Properties
CAS No. |
256934-83-5 |
|---|---|
Molecular Formula |
C21H22N2O4 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(1-methylindol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H22N2O4/c1-23-8-7-13-9-14(5-6-16(13)23)21-22-12-19(27-21)15-10-17(24-2)20(26-4)18(11-15)25-3/h5-11,19H,12H2,1-4H3 |
InChI Key |
VVXYHELHUZGLHK-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=C1C=CC(=C2)C3=NCC(O3)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C3=NCC(O3)C4=CC(=C(C(=C4)OC)OC)OC |
Synonyms |
A 289099 A-289099 A289099 |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation for Intermediate Formation
The synthesis begins with the preparation of a diketocyclohexanone intermediate via aldol condensation. A mixture of 1-methylindole-3-carbaldehyde and acetylacetone undergoes base-catalyzed cyclization in dimethylsulfoxide (DMSO) with piperidine (20 mol%) at ambient temperature. This step yields 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl) bis(ethan-1-one) as a light yellow solid (97–98°C, 98% yield). The reaction’s regioselectivity is attributed to the electron-donating methoxy groups stabilizing the transition state, as confirmed by density functional theory (DFT) calculations.
Hydrazine-Mediated Oxazole Ring Closure
Subsequent treatment of the diketocyclohexanone intermediate with hydrazine hydrate in methanol under reflux conditions facilitates oxazole ring formation. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration to yield the 4,5-dihydro-2-oxazolyl moiety. Optimized conditions (reflux for 5 hours, 2.1 equivalents of hydrazine hydrate) produce the target compound with 65% isolated yield. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic peaks at δ 12.32 (s, 1H, indole NH) and δ 2.15 (s, 3H, methyl group).
Microwave-Assisted Synthesis for Enhanced Efficiency
Accelerated Cyclization Under Microwave Irradiation
Microwave-assisted synthesis significantly reduces reaction times while maintaining high yields. A solution of the diketocyclohexanone intermediate and hydrazine hydrate in ethanol subjected to microwave irradiation (70°C, 100 W, 15 minutes) achieves 81% yield of the target compound. This method minimizes side reactions such as over-oxidation or dimerization, which are prevalent in conventional thermal methods.
Solvent and Temperature Optimization
Comparative studies reveal solvent-dependent kinetics:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 70 | 0.25 | 81 |
| Methanol | 65 | 2 | 75 |
| Water | 50 | 6 | 68 |
Ethanol emerges as the optimal solvent due to its dielectric properties enhancing microwave absorption.
Stereoselective Synthesis via Knoevenagel Condensation
Formation of α,β-Unsaturated Ketone Intermediates
The Knoevenagel condensation between 1-methylindole-3-carbaldehyde and β-D-glucosyl-propan-2-one in aqueous sodium carbonate (90°C, 6–8 hours) generates an α,β-unsaturated ketone intermediate. This step is critical for introducing the 3,4,5-trimethoxyphenyl group, with Fourier-transform infrared spectroscopy (FTIR) confirming C=O stretching at 1690–1714 cm⁻¹.
Cyclization with Heterocyclic Amines
Treatment of the α,β-unsaturated ketone with hydroxylamine hydrochloride in ethanol (room temperature, 7 hours) forms the oxazole ring via [3+2] cycloaddition. The reaction exhibits stereoselectivity, favoring the cis-isomer (75:25 cis:trans ratio) due to steric hindrance from the trimethoxyphenyl group.
Mechanistic Insights and Byproduct Analysis
Reaction Pathway Elucidation
The mechanism proceeds through three stages:
Byproduct Formation and Mitigation
Common byproducts include:
-
Over-oxidized Indole Derivatives : Resulting from prolonged exposure to oxidizing agents (e.g., DMSO). Mitigated by strict temperature control (<70°C).
-
Dimeric Species : Formed via radical coupling in polar solvents. Suppressed using radical inhibitors like 2,6-di-tert-butylphenol.
Analytical Validation and Characterization
Spectroscopic Confirmation
-
¹H NMR : Peaks at δ 7.87 (d, J = 7.8 Hz, indole H-4) and δ 3.78 (s, OCH₃) validate the substitution pattern.
-
¹³C NMR : Signals at δ 210.50 (C=O) and δ 153.46 (oxazole C-2) confirm ring formation.
-
High-Resolution Mass Spectrometry (HRMS) : Observed [M+Na]⁺ at m/z 350.1360 matches the theoretical m/z 350.1368.
Purity Assessment
High-performance liquid chromatography (HPLC) analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity, with a retention time of 6.7 minutes.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Conventional Thermal | 65 | 5 h | Low | Moderate |
| Microwave-Assisted | 81 | 15 min | High | High |
| Knoevenagel-Based | 75 | 8 h | Medium | Low |
Microwave-assisted synthesis offers the best balance of efficiency and scalability, though it requires specialized equipment .
Chemical Reactions Analysis
A 289099 primarily undergoes reactions related to its antimitotic activity It competes with colchicine for binding to tubulin but does not compete with paclitaxel or vincristineThe major product formed from these reactions is the depolymerized microtubule .
Scientific Research Applications
A 289099 has been extensively studied for its antitumor activity. It has shown efficacy in decreasing the proliferation of various cancer cells with effective concentration values ranging from 5.1 to 12.8 nanomolar. In vivo studies using murine reticulum sarcoma models have demonstrated significant tumor regression with oral administration of A 289099. This compound is also valuable in research focused on understanding the mechanisms of microtubule dynamics and the development of new antimitotic agents .
Mechanism of Action
The mechanism of action of A 289099 involves its binding to tubulin at the colchicine site, inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2-M phase, followed by apoptosis. The increase in caspase-3 activity and internucleosomal DNA fragmentation are indicative of apoptosis. The compound’s ability to decrease tumor perfusion and induce cell death within the tumor core further supports its antitumor activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core Modifications
- Oxazole vs. Oxadiazole/Thiadiazole Derivatives
- Target Compound : The oxazolyl-dihydro group provides a partially saturated ring, reducing planarity compared to fully aromatic systems. This may alter interactions with hydrophobic pockets in enzymes or receptors .
- Oxadiazole Derivatives : Compounds like 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazoles exhibit antifungal activity due to sulfonyl groups enhancing electron-withdrawing effects, promoting hydrogen bonding with fungal enzymes .
- Thiadiazole Derivatives : 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazoles show broader antifungal spectra, attributed to sulfur’s polarizability and improved membrane penetration .
Trimethoxyphenyl-Substituted Analogues
- Combretastatin-like Compounds : 4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one () shares the trimethoxyphenyl motif but replaces indole with an oxazolone. This compound inhibits tubulin polymerization, suggesting the target indole-oxazolyl derivative may share similar anticancer mechanisms .
- Pyrazoline Derivatives: 3-(4-Nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole () demonstrates anti-inflammatory activity.
Indole-Based Analogues
- 1H-Indole, 5-(phenylmethoxy)-1-(phenylsulfonyl)-2-(3,4,5-trimethoxybenzoyl) (): This compound replaces the oxazolyl group with a sulfonyl-benzoyl moiety, enhancing steric bulk and altering electronic properties. The phenylsulfonyl group increases metabolic stability but may reduce solubility compared to the target compound’s oxazolyl group .
Key Observations :
- The trimethoxyphenyl group consistently correlates with microtubule disruption (anticancer) or antifungal activity across classes.
- Heterocyclic core (oxazole vs. thiadiazole) dictates target selectivity: oxadiazoles/thiadiazoles favor fungal enzymes, while oxazolones/indoles target tubulin .
Biological Activity
The compound 1H-Indole, 5-(4,5-dihydro-5-(3,4,5-trimethoxyphenyl)-2-oxazolyl)-1-methyl- is a derivative of indole, a bicyclic structure known for its diverse biological activities. Indole derivatives have been extensively studied for their potential in medicinal chemistry due to their roles in various biological processes including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 312.36 g/mol
This compound features a unique combination of an indole core with a substituted oxazole ring and a trimethoxyphenyl group, contributing to its biological properties.
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures demonstrate potent cytotoxic effects against various cancer cell lines.
- Case Study: A related indole derivative exhibited IC values in the submicromolar range against human cervical carcinoma (HeLa) cells and murine mammary carcinoma (FM3A) cells . The antiproliferative activity was attributed to the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Indoles are also recognized for their antimicrobial properties. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria.
- Research Findings: A study reported that indole derivatives showed minimum inhibitory concentrations (MICs) ranging from 1.0 to 10.0 µg/mL against Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.
Anti-inflammatory Effects
Indole compounds have been linked to anti-inflammatory activities as well. The presence of methoxy groups in the trimethoxyphenyl moiety enhances this effect by modulating inflammatory pathways.
- Evidence: In vitro assays demonstrated that indole derivatives could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .
Structure-Activity Relationship (SAR)
The biological activity of indole derivatives is closely related to their structural features. Key aspects influencing their potency include:
- Substitution Patterns: The position and nature of substituents on the indole ring can enhance or diminish biological activity.
- Ring Systems: The incorporation of oxazole rings has been shown to improve anticancer and antimicrobial efficacy by increasing lipophilicity and facilitating better interaction with biological targets .
Data Summary Table
Q & A
Q. Methodological Considerations :
- Reagent Selection : Sodium acetate aids in deprotonation and cyclization .
- Reaction Monitoring : TLC or HPLC ensures completion before workup .
- Purification : Recrystallization from acetic acid/DMF mixtures improves purity .
How can researchers optimize reaction yields for heterocyclic ring formation in similar indole derivatives?
Advanced Research Question
Low yields often stem from steric hindrance from bulky substituents (e.g., 3,4,5-trimethoxyphenyl) or incomplete cyclization. Strategies include:
- Catalyst Screening : Use Pd catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in oxazole formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than acetic acid .
Example : reports a 54% yield for a boronic ester-indole hybrid using IndoleBX reagents under standard conditions, suggesting room for optimization via temperature or catalyst tuning .
What spectroscopic techniques are critical for confirming the structure of this compound?
Basic Research Question
- ¹H/¹³C NMR : Key for identifying substituent positions. For example, methoxy groups (δ 3.7–3.9 ppm) and indole protons (δ 7.0–8.5 ppm) are diagnostic .
- HR-ESI-MS : Validates molecular weight (e.g., [M+H]+ peaks) with <5 ppm error .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and oxazole ring vibrations .
Data Interpretation Tip : Compare shifts with analogous compounds (e.g., 1-methyl-2-(2,4,6-trimethoxyphenyl)-1H-pyrrole in ) to resolve ambiguities .
How can researchers design biological activity assays for indole-oxazole derivatives?
Advanced Research Question
Step 1: Target Identification
Q. Step 2: SAR Studies
- Trimethoxy Substitution : Enhances lipid solubility and membrane penetration, as seen in antifungal indole-imidazole hybrids .
- Oxazole vs. Thiazole : Oxazole rings improve metabolic stability compared to thiazoles .
How to address contradictions in spectral data during structural elucidation?
Advanced Research Question
Case Study : A ¹³C NMR signal mismatch between experimental and computed data for a methoxy group could indicate:
- Conformational Flexibility : Use variable-temperature NMR to assess dynamic effects .
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves absolute configuration disputes .
- DFT Calculations : Compare computed vs. experimental IR/UV spectra to validate tautomeric forms .
What are the challenges in scaling up synthesis for pharmacological studies?
Advanced Research Question
- Purification at Scale : Column chromatography is impractical; switch to recrystallization or fractional distillation .
- Byproduct Management : Optimize stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to thiazolidinone) to minimize side reactions .
- Safety : Handle toxic reagents (e.g., carbon disulfide) in closed systems with scrubbers, as in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
